Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine
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Overview
Description
Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzenesulfonyl chloride.
Ethoxylation: The sulfonyl chloride is reacted with ethanol in the presence of a base to introduce the ethoxy group.
Hydroxyethylation: The intermediate product is then reacted with ethylene oxide or ethylene glycol to introduce the hydroxyethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide functionality.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.
Medicine: Explored for its potential antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The hydroxyethyl groups may enhance solubility and facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-)
- Alkyl phosphate amine salts
Uniqueness
Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1206136-59-5 |
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Molecular Formula |
C14H23NO5S |
Molecular Weight |
317.4g/mol |
IUPAC Name |
4-ethoxy-N,N-bis(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO5S/c1-4-20-13-9-12(3)14(10-11(13)2)21(18,19)15(5-7-16)6-8-17/h9-10,16-17H,4-8H2,1-3H3 |
InChI Key |
DIKPGRYBSWEBNN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N(CCO)CCO)C |
Origin of Product |
United States |
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